Apo-Enterobactin Binds Periplasmic FepB with Quantifiable Affinity Unmatched by Heterologous Siderophores
Purified FepB binds apo‑Enterobactin with an affinity (Kd = 60 nM) that is within a factor of two of the ferric‑Enterobactin complex (Kd = 30 nM). In contrast, FepB does not bind the heterologous siderophore ferric‑Agrobactin at detectable levels, demonstrating that the apo‑siderophore is specifically recognized by the transport machinery [1]. This binding is not an artifact of the apo‑state, as the enantio‑enterobactin complex also binds (Kd = 15 nM), highlighting the importance of the catecholate framework.
| Evidence Dimension | Binding affinity (Kd) to E. coli periplasmic protein FepB |
|---|---|
| Target Compound Data | Kd = 60 nM (apo‑Enterobactin) |
| Comparator Or Baseline | Ferric‑Enterobactin: Kd = 30 nM; Ferric‑Enantioenterobactin: Kd = 15 nM; Ferric‑Agrobactin: no detectable binding |
| Quantified Difference | Apo‑Enterobactin binds with 2‑fold lower affinity than ferric‑Enterobactin, but >100‑fold selectivity over non‑cognate siderophores. |
| Conditions | Intrinsic fluorescence quenching assay with purified FepB in 50 mM Tris‑HCl, pH 7.5, 150 mM NaCl at 25°C. |
Why This Matters
Confirms that apo‑Enterobactin is a validated tool for studying FepB‑mediated transport, unlike agrobactin or many synthetic mimics, enabling precise biochemical dissection of the iron‑uptake pathway.
- [1] Sprencel, C., Cao, Z., Qi, Z., Scott, D. C., Montague, M. A., Ivanoff, N., ... & Newton, S. M. (2000). Binding of ferric enterobactin by the Escherichia coli periplasmic protein FepB. Journal of Bacteriology, 182(19), 5359–5364. View Source
